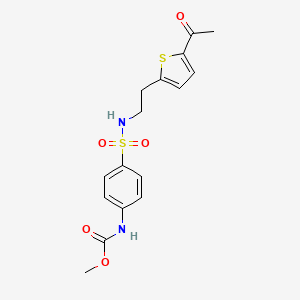

methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a combination of carbamate, sulfonamide, and thiophene moieties

Properties

IUPAC Name |

methyl N-[4-[2-(5-acetylthiophen-2-yl)ethylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c1-11(19)15-8-5-13(24-15)9-10-17-25(21,22)14-6-3-12(4-7-14)18-16(20)23-2/h3-8,17H,9-10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJHTCKAHBZHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiophene Moiety: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Sulfonamide Formation: The acetylated thiophene is reacted with an appropriate amine to form the sulfonamide linkage.

Carbamate Formation: Finally, the sulfonamide derivative is reacted with methyl chloroformate in the presence of a base to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid, halogens, catalysts like iron(III) chloride

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Biological Activities

Methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Activity

Studies have indicated that derivatives of thiophene compounds possess significant antimicrobial properties. The presence of the sulfamoyl group may enhance this activity by interfering with bacterial folate synthesis pathways, similar to other sulfonamide antibiotics .

Antioxidant Properties

Research has shown that compounds containing thiophene rings demonstrate antioxidant activity. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Compounds with similar structures have been documented to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Study 1: Antimicrobial Testing

In a study conducted on various thiophene derivatives, methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate was tested against several bacterial strains. The results indicated a notable inhibition of growth against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Antioxidant Activity Assessment

A comparative analysis of antioxidant activities was performed using DPPH radical scavenging assays. Methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate showed significant scavenging activity comparable to established antioxidants like ascorbic acid, indicating its potential utility in formulations aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the carbamate moiety can act as a reversible inhibitor of cholinesterases . The thiophene ring may also contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a trisubstituted thiophene structure.

Uniqueness

Methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is unique due to its combination of carbamate, sulfonamide, and thiophene moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry, organic synthesis, and material science .

Biological Activity

Methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 348.43 g/mol. The structure features a carbamate group linked to a phenyl ring that is further substituted with a sulfamoyl moiety and a thiophene derivative, which may contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that derivatives similar to methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate exhibit significant antitumor properties. For example, pyrazole derivatives have shown good inhibitory activity against key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers .

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory effects, particularly through its ability to inhibit pro-inflammatory cytokines. Similar compounds have demonstrated the capacity to reduce nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in cell models, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate has also been studied for its antimicrobial properties. Research indicates that certain derivatives can disrupt bacterial cell membranes, leading to cell lysis and death . This mechanism is crucial for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the thiophene and phenyl rings can significantly influence potency and selectivity against various biological targets. For instance, variations in substituents on the phenyl ring have been linked to enhanced antitumor activity .

Study 1: Antitumor Activity Assessment

In a study assessing the antitumor efficacy of related compounds, researchers synthesized a series of derivatives and tested their activity against cancer cell lines. The results showed that compounds with specific substitutions on the thiophene ring exhibited superior inhibitory effects on cell proliferation compared to others .

Study 2: Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory mechanisms of related sulfamoyl compounds. The findings revealed that these compounds could significantly reduce inflammation in murine models by inhibiting NF-kB signaling pathways, highlighting their potential in treating chronic inflammatory conditions .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.